Janumet XR

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

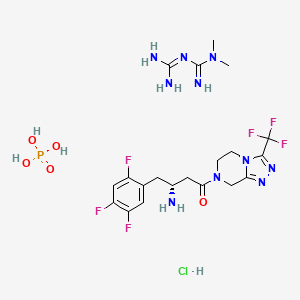

Metformin hydrochloride mixture with sitagliptin phosphate is an AMP activated protein kinase stimulants; CD26 antigen inhibitor; Gluconeogenesis inhibitor; Glucose modulator.

科学的研究の応用

Pharmacological Profile

Janumet XR combines two well-established antihyperglycemic agents:

- Sitagliptin : A dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances incretin levels, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.

- Metformin : A biguanide that primarily decreases hepatic glucose production and improves insulin sensitivity.

The combination of these two drugs results in synergistic effects on glycemic control, making this compound effective for patients inadequately controlled on metformin or sitagliptin alone.

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in lowering blood glucose levels:

- A randomized controlled trial comparing this compound with metformin showed significant reductions in HbA1c levels over 20 weeks, with a mean change of -1.2% for this compound compared to -0.5% for metformin alone (p < 0.01) .

- In pediatric populations, studies indicated that this compound effectively improved glycemic control in adolescents aged 10 to 17 years, with similar safety profiles observed in adult populations .

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized through various studies:

| Parameter | Sitagliptin (100 mg) | Metformin (1000 mg) |

|---|---|---|

| Maximum Serum Concentration (Cmax) | 109.42% (fasting) | 98.69% (fasting) |

| Area Under Curve (AUC0-t) | 101.93% (fasting) | 94.12% (fasting) |

| Bioequivalence Confidence Interval | 90% CI: [80%-125%] | 90% CI: [80%-125%] |

These results indicate that this compound is bioequivalent to its individual components when administered together, confirming its therapeutic efficacy .

Safety Profile

The safety profile of this compound has been extensively evaluated:

- Common adverse effects include gastrointestinal symptoms such as nausea and diarrhea, which are also associated with metformin use .

- Long-term studies have shown that this compound maintains a favorable safety profile with no significant increase in serious adverse events compared to placebo .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Case Study 1 : A 58-year-old male with a history of poorly controlled type 2 diabetes switched from immediate-release metformin to this compound. Over six months, his HbA1c decreased from 8.5% to 6.9%, demonstrating significant glycemic control improvement.

- Case Study 2 : A pediatric patient aged 14 years with type 2 diabetes was treated with this compound after inadequate response to lifestyle modifications and metformin alone. After three months, the patient's HbA1c decreased from 7.8% to 6.5%, indicating effective management of diabetes .

特性

CAS番号 |

1011232-08-8 |

|---|---|

分子式 |

C20H30ClF6N10O5P |

分子量 |

670.9 g/mol |

IUPAC名 |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |

InChI |

InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4)/t9-;;;/m1.../s1 |

InChIキー |

GCERFBKFVDLDKD-NRYJBHHQSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

異性体SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

正規SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

1011232-08-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

janumet Sitagliptin Phosphate Metformin Hydrochloride Drug Combination Sitagliptin Phosphate, Metformin Hydrochloride Drug Combination Sitagliptin Phosphate-Metformin Hydrochloride Drug Combination |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。